molecular formula C12H2Br9NO B14182945 2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline CAS No. 918946-97-1

2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline

Cat. No.: B14182945
CAS No.: 918946-97-1
M. Wt: 895.3 g/mol
InChI Key: JCOVDWJUXOISFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline is a brominated aromatic compound known for its high bromine content. This compound is often used in various industrial applications, particularly as a flame retardant due to its ability to inhibit combustion processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline typically involves the bromination of aniline derivatives. One common method includes the reaction of aniline with bromine in the presence of a catalyst, such as iron or aluminum chloride, under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of bromine and aniline derivatives in a solvent, with the reaction being monitored and controlled to prevent over-bromination and ensure product purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various brominated derivatives and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its flame retardant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

    Industry: Widely used as a flame retardant in plastics, textiles, and electronic equipment.

Mechanism of Action

The mechanism by which 2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline exerts its effects primarily involves the inhibition of combustion processes. The high bromine content allows it to interfere with the free radical chain reactions that propagate flames, effectively slowing down or stopping the combustion process. This compound may also interact with specific molecular targets and pathways involved in oxidative stress and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline is unique due to its specific bromination pattern and the presence of both tetrabromo and pentabromophenoxy groups. This unique structure imparts distinct chemical properties, making it particularly effective as a flame retardant compared to other brominated compounds .

Properties

CAS No.

918946-97-1

Molecular Formula

C12H2Br9NO

Molecular Weight

895.3 g/mol

IUPAC Name

2,3,4,6-tetrabromo-5-(2,3,4,5,6-pentabromophenoxy)aniline

InChI

InChI=1S/C12H2Br9NO/c13-1-2(14)6(18)11(7(19)3(1)15)23-12-8(20)4(16)5(17)10(22)9(12)21/h22H2

InChI Key

JCOVDWJUXOISFO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.